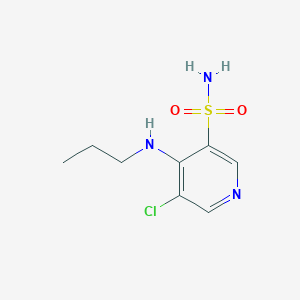
5-Chloro-4-(propylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(propylamino)pyridine-3-sulfonamide: is a versatile chemical compound with a unique molecular structure. It is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular weight of 249.72 g/mol and a purity of at least 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-nitropyridine-3-sulfonamide with propylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions include maintaining a specific temperature and pH level to facilitate the formation of the compound .
Industrial Production Methods:
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-(propylamino)pyridine-3-sulfonamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced products with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
5-Chloro-4-(propylamino)pyridine-3-sulfonamide is used as a building block in the synthesis of various organic compounds. It is employed in the development of new chemical reactions and methodologies .
Biology:
The compound is used in biological research to study its effects on different biological systems. It is also used as a tool to investigate the mechanisms of various biological processes .
Medicine:
In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its antibacterial, antiviral, and anticancer properties .
Industry:
The compound finds applications in the industrial sector as a precursor for the synthesis of various specialty chemicals. It is used in the production of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and proteins, leading to the disruption of various biological processes. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5-Chloro-4-propylamino-pyridine-3-sulfonic acid
Comparison:
5-Chloro-4-(propylamino)pyridine-3-sulfonamide is unique due to its specific molecular structure and functional groups. Compared to similar compounds, it exhibits distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3O2S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-chloro-4-(propylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
YRRAXCXJLRGQNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=NC=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


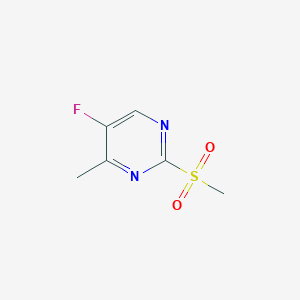
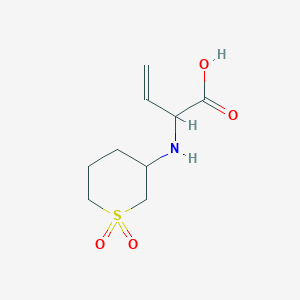
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
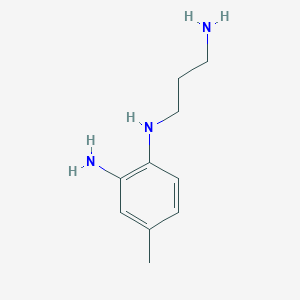
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)

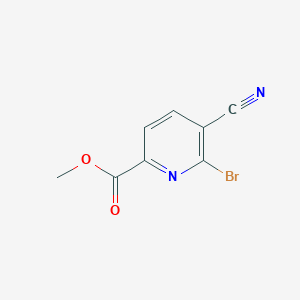
![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)

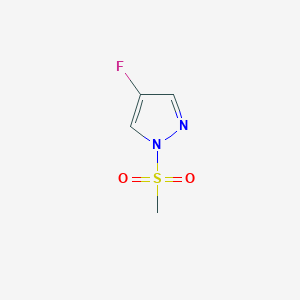
![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
